molecular formula C20H20F6N2O5S B3017687 N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide CAS No. 338404-51-6

N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide

Cat. No.: B3017687
CAS No.: 338404-51-6
M. Wt: 514.44
InChI Key: ZRJPEILRABLPLT-UHFFFAOYSA-N
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Description

N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group, a trifluoroethoxy group, and a benzenecarboxamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

  • Introduction of the Trifluoroethoxy Groups: : The next step involves the introduction of the trifluoroethoxy groups. This can be achieved through a nucleophilic substitution reaction where the sulfonamide intermediate reacts with 2,2,2-trifluoroethanol in the presence of a strong base like sodium hydride.

  • Formation of the Benzenecarboxamide: : The final step is the formation of the benzenecarboxamide moiety. This is typically done by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced under specific conditions to yield amine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The trifluoroethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may impart specific biological activities.

  • Materials Science: : The trifluoroethoxy groups make it a candidate for developing materials with unique electronic or optical properties.

  • Biological Studies: : Its interactions with biological molecules can be explored to understand its potential as an enzyme inhibitor or a receptor modulator.

  • Industrial Applications: : It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethoxy groups can enhance its binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-benzenesulfonamide: Lacks the trifluoroethoxy groups, which may result in different biological activities and physical properties.

    N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-dimethoxybenzenecarboxamide: Contains methoxy groups instead of trifluoroethoxy groups, affecting its reactivity and interactions.

Uniqueness

The presence of trifluoroethoxy groups in N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets, making it distinct from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

N-[2-[(4-methylphenyl)sulfonylamino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F6N2O5S/c1-13-2-5-15(6-3-13)34(30,31)28-9-8-27-18(29)16-10-14(32-11-19(21,22)23)4-7-17(16)33-12-20(24,25)26/h2-7,10,28H,8-9,11-12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJPEILRABLPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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